3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that incorporates both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The furan ring is known for its reactivity and presence in various natural products, while the pyrazole ring is a common motif in many pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that heterocyclic compounds with a nitrogen atom in the ring, such as pyrazoles, have been found to play a crucial role in drug design . They have shown many pharmacological properties, including anticonvulsant, antioxidant, antibacterial, fungicidal, antiviral, anti-inflammatory, antidepressant, anti-tubercular, anticancer, and antipyretic activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The carboxylic acid group can be introduced through various methods, such as oxidation of a methyl group or direct carboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Phenyl ring-substituted derivatives with various functional groups.
Scientific Research Applications
3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-phenyl-1H-pyrazole-5-carboxylic acid
- 3-(furan-2-yl)-1-phenyl-1H-pyrazole
Uniqueness
3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both furan and pyrazole rings, which confer distinct reactivity and biological activity. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(furan-2-yl)-2-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-14(18)12-9-11(13-7-4-8-19-13)15-16(12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQPNNSSTWGYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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